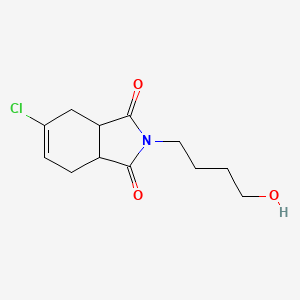
5-chloro-2-(4-hydroxybutyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Overview
Description
5-chloro-2-(4-hydroxybutyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione: is an organic compound with a complex structure that includes a chloro group, a hydroxybutyl side chain, and a tetrahydroisoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(4-hydroxybutyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-1,3-dioxoisoindoline and 4-hydroxybutylamine.
Formation of Intermediate: The initial step involves the reaction of 5-chloro-1,3-dioxoisoindoline with 4-hydroxybutylamine under controlled conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the tetrahydroisoindole core. This step often requires specific catalysts and conditions to ensure the correct formation of the ring structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing efficient purification methods. Industrial production may also involve continuous flow processes to enhance yield and reduce production time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxybutyl side chain can undergo oxidation reactions, leading to the formation of aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the chloro group to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create derivatives with different properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Ammonia (NH₃), thiols (R-SH).
Major Products
Oxidation: Formation of 5-chloro-2-(4-oxobutyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione.
Reduction: Formation of 5-chloro-2-(4-hydroxybutyl)-3a,4,7,7a-tetrahydro-1H-isoindole.
Substitution: Formation of 5-amino-2-(4-hydroxybutyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the hydroxybutyl side chain and the chloro group can enhance binding affinity to biological targets.
Medicine
Medicinally, this compound and its derivatives are explored for their potential therapeutic effects. They may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of polymers and advanced materials. Its stability and reactivity make it suitable for creating materials with specific properties, such as enhanced durability or conductivity.
Mechanism of Action
The mechanism of action of 5-chloro-2-(4-hydroxybutyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes or receptors. The chloro group and hydroxybutyl side chain play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-(4-hydroxybutyl)-1,3-dioxoisoindoline: Similar structure but lacks the tetrahydroisoindole core.
2-(4-hydroxybutyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione: Similar structure but lacks the chloro group.
5-chloro-2-(4-hydroxybutyl)-3a,4,7,7a-tetrahydro-1H-isoindole: Similar structure but lacks the 1,3-dione functionality.
Uniqueness
The uniqueness of 5-chloro-2-(4-hydroxybutyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the chloro group and the hydroxybutyl side chain allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
5-chloro-2-(4-hydroxybutyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3/c13-8-3-4-9-10(7-8)12(17)14(11(9)16)5-1-2-6-15/h3,9-10,15H,1-2,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPAUWCBHXPQSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CC2C1C(=O)N(C2=O)CCCCO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-(allyloxy)phenyl]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B3965936.png)
![6-Amino-3-tert-butyl-4-(5-nitrofuran-2-YL)-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile](/img/structure/B3965939.png)
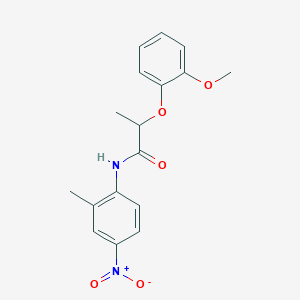
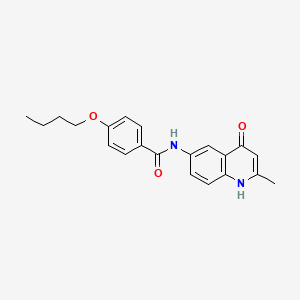
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(4-ethoxyphenyl)glycinamide](/img/structure/B3965965.png)
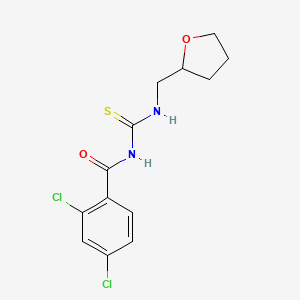
![N-(2-(3,4-dimethoxyphenyl)-1-{[(2,4-dimethylphenyl)amino]carbonyl}vinyl)-2-thiophenecarboxamide](/img/structure/B3965979.png)
![Methyl 4-[[2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]acetyl]amino]benzoate](/img/structure/B3965986.png)
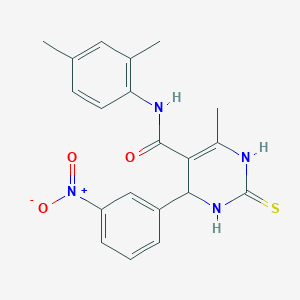
![N-[2-(dimethylamino)-1-phenylethyl]-N-methyl-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B3965994.png)
![4-[(4-methoxyphenyl)amino]-3-(4-methylbenzyl)-4-oxobutanoic acid](/img/structure/B3966004.png)
![2-[3-(4-bromophenoxy)-2-hydroxypropyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B3966021.png)
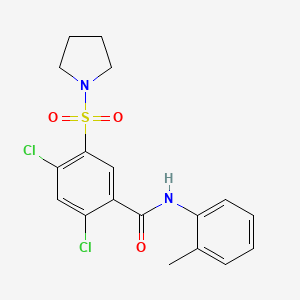
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-pyridinyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3966034.png)
